Lcariin
Overview
Description
Icariin (Ieariline) is a major constituent of flavonoids from the Chinese medicinal herb Epimedium brevicornum. It exhibits multiple biological properties, including anti-inflammatory, neuroregulatory, and neuroprotective activities .
Synthesis Analysis
Natural products icaritin and β-anhydroicaritin with P-glycoprotein (P-gp) inhibitory activities were efficiently synthesized in nine steps from commercially available phloroglucinol. A modified Algar-Flynn-Oyamada cyclization and relay Claisen-Cope rearrangement were employed in this concise route .Molecular Structure Analysis
The molecular structure of Icariin is complex, with a glucose group at C-3, a methoxy group at C-4, an isoprenoid group at position C-8, and a rhamnose group at C-7 .Chemical Reactions Analysis
Icariin has been found to have a wide range of pharmacological properties like anti-osteoporosis, anti-inflammation, anti-oxidative stress, anti-depression, and anti-tumor property . Various signaling pathways including NFκB/NALP3, IGF-1, MiR-223-3p/ NALP3, TLR4/ NFκB, and WNT1/β-catenin are involved in the different biological actions exerted by icariin .Physical and Chemical Properties Analysis
The chemical, physical, and toxicological properties of Icariin have not been thoroughly explored. The known calculated data for the drug likeness of icariin were shown by Lipinski, the rules and Veber rules components, which revealed only one matched criterion in both cases .Scientific Research Applications
Healthspan Extension
Icariin, a natural flavonol glycoside, has been found to extend healthspan and mean lifespan in mice. It boosts healthy features through mechanisms such as reducing oxidative stress and maintaining genomic stability. This is achieved by increasing the activity of the antioxidant protein superoxide dismutase (SOD) and reducing oxidative marker malondialdehyde (MDA), alongside reducing DNA double-stranded breaks and down-regulating DNA damage response genes (Zhang et al., 2015).
Therapeutic Effects and Molecular Mechanisms
Icariin exhibits a range of therapeutic effects, such as neuroprotection, promotion of neuronal synapse growth, improvement of sexual dysfunction, bone morphogenesis, and possesses anti-inflammatory, anti-tumor, and anti-depression functions. The molecular mechanisms underlying these effects involve interactions with various signaling pathways, including the p38 mitogen-activated protein kinases and phosphatidylinositol 3-kinase/Akt signal pathways, inhibition of phosphodiesterase 5, and regulation of nuclear receptors (Chen et al., 2011).
Osteoblast Proliferation and Differentiation
Icariin is effective in promoting osteoblast proliferation and differentiation, playing a key role in bone formation. It enhances osteoblastic cell proliferation, reduces apoptosis, and boosts the expression of differentiation markers. These effects are mediated through the activation of the ERK and JNK pathways via the estrogen receptor (Song et al., 2013).
Cartilage Tissue Engineering
In cartilage tissue engineering, icariin has shown potential as a promoting compound. It up-regulates expressions of key chondrogenic genes, increases the synthesis of glycosaminoglycan and collagen type II, and enhances the restoration efficiency of osteochondral defects in an adult rabbit model. These findings indicate that icariin could substitute for some growth factors in cartilage tissue engineering (Li et al., 2012).
Antidepressant Effect
Icariin exerts an antidepressant effect in rat models of depression and is associated with the regulation of hippocampal neuroinflammation. It enhances antioxidant status and anti-inflammatory effects on brain tissue, inhibiting NF-κB signaling activation and the NLRP3-inflammasome/caspase-1/IL-1β axis (Liu et al., 2015).
Mechanism of Action
Icariin has been shown to inhibit inflammation in lipopolysaccharide (LPS)-stimulated macrophages by suppressing the expression of TNFα, COX2, iNOS, and MPO activity through activating PI3K/Akt pathway and inhibiting p38 MAPK and NF-κB p65 pathways . It also promotes bone formation by stimulating osteogenic differentiation of BMSCs (bone marrow-derived mesenchymal stem cells), while inhibiting osteoclastogenic differentiation and the bone resorption activity of osteoclasts .
Safety and Hazards
According to the Safety Data Sheet, if inhaled, the victim should be moved into fresh air. If not breathing, give artificial respiration. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution. If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water .
Future Directions
Icariin has shown promising results in the treatment of Alzheimer’s disease (AD), although its potential therapeutic mechanism remains largely unknown . Future research in this vein can explore the synergistic effects of icariin when it is combined with other anticancer treatment modalities such as chemotherapy, radiation therapy, and immunotherapy .
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[5-acetyloxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-3-[(2S,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-methyloxan-2-yl]oxychromen-7-yl]oxyoxan-2-yl]methyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H56O23/c1-21(2)13-18-33-34(69-49-47(68-30(11)57)45(66-28(9)55)42(64-26(7)53)36(70-49)20-60-23(4)50)19-35(62-24(5)51)37-38(58)43(40(71-41(33)37)31-14-16-32(59-12)17-15-31)72-48-46(67-29(10)56)44(65-27(8)54)39(22(3)61-48)63-25(6)52/h13-17,19,22,36,39,42,44-49H,18,20H2,1-12H3/t22-,36+,39-,42+,44+,45-,46+,47+,48-,49+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFUTUDDVRHMIZ-QPIFRKLPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)CC=C(C)C)C5=CC=C(C=C5)OC)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)OC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)CC=C(C)C)C5=CC=C(C=C5)OC)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H56O23 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856108 | |
Record name | 2-(4-Methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-4-oxo-7-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-3-[(2,3,4-tri-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)oxy]-4H-1-benzopyran-5-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1013.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56692-02-5 | |
Record name | 2-(4-Methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-4-oxo-7-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-3-[(2,3,4-tri-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)oxy]-4H-1-benzopyran-5-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80856108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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